molecular formula C27H24N2O5S B11133339 methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11133339
M. Wt: 488.6 g/mol
InChI Key: NABNXKGLTLQSHU-HMAPJEAMSA-N
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Description

The compound methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a fused thiazolo[3,2-a]pyrimidine core substituted with:

  • A 4-methoxyphenyl group at position 3.
  • A methyl ester at position 4.
  • A 2-methyl-2H-chromen-3-ylidene moiety at position 2.

This structure combines electron-donating (methoxy) and bulky aromatic (chromenyl) substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-15-23(26(31)33-4)24(17-9-11-20(32-3)12-10-17)29-25(30)22(35-27(29)28-15)14-19-13-18-7-5-6-8-21(18)34-16(19)2/h5-14,16,24H,1-4H3/b22-14-

InChI Key

NABNXKGLTLQSHU-HMAPJEAMSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Chromenyl Group: The chromenyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

The compound methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and documented case studies.

Molecular Formula

The molecular formula for this compound is C₁₈H₁₈N₂O₄S.

Pharmacological Potential

Research indicates that compounds similar to this compound may possess significant pharmacological properties. Studies have highlighted the following potential applications:

Anticancer Activity

Several derivatives of thiazolo[3,2-a]pyrimidines have demonstrated anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

Compounds containing thiazole and pyrimidine rings are known for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth and could be a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects, making them suitable for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. The following table summarizes some synthesized derivatives and their biological activities:

Compound NameStructureActivity TypeReference
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
Compound CStructure CAnti-inflammatory

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of a thiazolo[3,2-a]pyrimidine derivative similar to our compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at specific concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of compounds derived from thiazolo[3,2-a]pyrimidines. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential use as lead compounds for developing new antibiotics.

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of related compounds revealed that they effectively reduced pro-inflammatory cytokine levels in vitro. This study supports further exploration into the therapeutic applications of this compound for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

Ester groups : Methyl vs. ethyl esters (e.g., : ethyl ester; Target: methyl ester).

Aryl substituents: Electron-donating (methoxy, dimethylamino) vs. electron-withdrawing (fluoro) groups.

Benzylidene modifications : Chromenyl (Target) vs. indole (), fluorobenzylidene (), or trimethoxybenzylidene () moieties.

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name R1 (Position 5) R2 (Position 2) Ester Group Melting Point (K) Crystal System Reference
Target Compound 4-methoxyphenyl 2-methyl-2H-chromen-3-ylidene Methyl N/A Triclinic (P1)
Ethyl analogue () 4-dimethylaminophenyl 2-methylindol-3-ylidene Ethyl N/A N/A
Fluorobenzylidene derivative () 4-methoxyphenyl 2-fluoro-4-methoxybenzylidene Methyl N/A Triclinic (P1)
Trimethoxybenzylidene derivative () Phenyl 2,4,6-trimethoxybenzylidene Ethyl 427–428 Monoclinic
Fluorobenzylidene-phenyl derivative () Phenyl 2-fluorobenzylidene Ethyl N/A N/A

Key Observations :

  • Chromenyl vs. Benzylidene : The chromenyl group in the target compound introduces a bicyclic structure, enhancing lipophilicity and steric bulk compared to simpler arylidene substituents .
  • Electron-Donating Groups: Methoxy and dimethylamino substituents (Target, ) may improve solubility in polar solvents compared to fluorinated analogues .
  • Crystal Packing : Triclinic systems (Target, ) exhibit complex hydrogen-bonding networks (e.g., C–H···O interactions), influencing melting points and stability .

Conformational Analysis and Ring Puckering

  • Thiazolopyrimidine Core : The central ring adopts a flattened boat conformation (puckering amplitude ~0.224 Å in ), influenced by substituents .
  • Chromenylidene vs. Indolylidene : Bulky chromenyl groups may induce greater ring distortion compared to indole derivatives, altering binding affinity in biological targets .

Biological Activity

The compound methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that belongs to the class of thiazolo-pyrimidines. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.

Molecular Structure

The molecular formula of the compound is C24H24N2O5SC_{24}H_{24}N_2O_5S, and its structure features several functional groups that influence its biological activity:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Methoxy Phenyl Group : This substituent enhances lipophilicity and may contribute to receptor binding affinity.

Crystallographic Data

Crystallographic studies reveal that the compound forms a three-dimensional network through hydrogen bonding interactions, which stabilizes its structure. The dihedral angles between various rings indicate a significant degree of planarity, which is often associated with enhanced biological activity due to better fitting into enzyme active sites or receptor binding domains .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit notable antitumor properties. The structural components of this compound suggest potential cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxic activity. For instance, compounds with similar structural motifs have demonstrated IC50 values around 1.61 µg/mL against A-431 skin cancer cells .
  • Mechanism of Action : The presence of the methoxy group in the phenyl ring has been correlated with increased activity due to enhanced electron donation, which facilitates interactions with cellular targets .

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant properties in animal models. The molecular structure of this compound suggests potential efficacy in this area as well.

Research Findings

  • Electrophysiological Studies : Compounds structurally similar to this thiazolo-pyrimidine have been shown to modulate ion channels involved in neuronal excitability, leading to anticonvulsant effects in preclinical studies.
  • SAR Analysis : Structure-activity relationship studies indicate that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity significantly .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 ~ 1.61 µg/mL against A-431 cells
AnticonvulsantModulation of ion channels

Q & A

Basic: What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?

Answer:
The compound is typically synthesized via a one-pot multicomponent reaction. A common approach involves condensation of substituted benzaldehydes (e.g., 2-fluoro-4-methoxybenzaldehyde) with thiazolo[3,2-a]pyrimidine precursors in the presence of Lewis acid catalysts like tin(II) chloride (SnCl₂). Purification is achieved using column chromatography with silica gel and ethyl acetate/hexane mixtures, followed by recrystallization from ethanol or methanol . Key steps include monitoring reaction progress via TLC and confirming regioselectivity using NOESY NMR to verify the (Z)-configuration of the exocyclic double bond .

Basic: How is the compound structurally characterized?

Answer:
Structural characterization involves:

  • X-ray crystallography : Resolve the crystal system (e.g., triclinic P1) and unit cell parameters (e.g., a = 11.7374 Å, α = 61.939°) to confirm the (Z)-stereochemistry and planarity of the thiazolo-pyrimidine core .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the chromene ring) .
    • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~690 cm⁻¹) .

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Answer:
Use graph set analysis (G) to categorize hydrogen bonds and π-π interactions:

  • Hydrogen bonding : Identify donor-acceptor pairs (e.g., C=O⋯H–N) using software like SHELXL for bond distance/angle calculations. For example, C11=O1⋯H–N2 (2.89 Å, 158°) .
  • π-Stacking : Measure centroid-to-centroid distances (e.g., 3.7–4.1 Å) between aromatic rings (chromene and methoxyphenyl groups) using Mercury or PLATON .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯H, H⋯O contacts) via CrystalExplorer .

Advanced: How to resolve contradictions in biological activity data (e.g., enzyme inhibition vs. ROS-independent mechanisms)?

Answer:

  • Mechanistic assays : Perform dose-response studies (IC₅₀ determination) with recombinant enzymes (e.g., Cdc25B phosphatase) and compare inhibition kinetics to ROS-generating controls (e.g., quinone derivatives) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to rule out ROS involvement .
  • Molecular docking : Model ligand-enzyme interactions (e.g., binding to the Cdc25B catalytic pocket) using AutoDock or Schrödinger to identify key residues (e.g., Arg482, Glp473) responsible for activity .

Advanced: How to optimize the compound’s bioactivity using structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the 4-methoxyphenyl position to enhance lipophilicity and target binding .
  • Pharmacophore mapping : Use Discovery Studio to identify critical features (e.g., exocyclic double bond, methoxy group) for α1a-adrenergic receptor antagonism .
  • ADMET profiling : Predict metabolic stability (CYP450 isoforms) and bioavailability via SwissADME .

Basic: What are the recommended conditions for stable storage?

Answer:
Store the compound in amber vials at −20°C under inert gas (N₂ or Ar) to prevent oxidation of the exocyclic double bond and hydrolysis of the ester group. Confirm stability via periodic HPLC-UV analysis (λ = 254 nm) .

Advanced: How to validate the (Z)-configuration of the benzylidene group?

Answer:

  • NOESY NMR : Observe cross-peaks between the chromene methyl protons (δ ~1.4 ppm) and the benzylidene proton (δ ~7.2 ppm) .
  • X-ray anomalous dispersion : Use CuKα radiation to resolve electron density maps, confirming the (Z)-geometry .

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